molecular formula C16H24O6Sn B14520908 Butyltris[(2-methylacryloyl)oxy]stannane CAS No. 62480-02-8

Butyltris[(2-methylacryloyl)oxy]stannane

Cat. No.: B14520908
CAS No.: 62480-02-8
M. Wt: 431.1 g/mol
InChI Key: SDDRQAHSWRNPTF-UHFFFAOYSA-K
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Description

Butyltris[(2-methylacryloyl)oxy]stannane is an organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of butyl and 2-methylacryloyl groups attached to a tin atom, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltris[(2-methylacryloyl)oxy]stannane typically involves the reaction of tributyltin chloride with 2-methylacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature to moderate heat.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Butyltris[(2-methylacryloyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The 2-methylacryloyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Butyltris[(2-methylacryloyl)oxy]stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.

    Industry: It is utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Butyltris[(2-methylacryloyl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with organic molecules, facilitating reactions such as polymerization and cross-linking. The pathways involved often include coordination chemistry and organometallic mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane
  • Tributyltin chloride
  • Dibutyltin diacetate

Uniqueness

Butyltris[(2-methylacryloyl)oxy]stannane is unique due to its specific combination of butyl and 2-methylacryloyl groups, which confer distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it particularly valuable in specialized synthetic applications and industrial processes.

Properties

CAS No.

62480-02-8

Molecular Formula

C16H24O6Sn

Molecular Weight

431.1 g/mol

IUPAC Name

[butyl-bis(2-methylprop-2-enoyloxy)stannyl] 2-methylprop-2-enoate

InChI

InChI=1S/3C4H6O2.C4H9.Sn/c3*1-3(2)4(5)6;1-3-4-2;/h3*1H2,2H3,(H,5,6);1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

SDDRQAHSWRNPTF-UHFFFAOYSA-K

Canonical SMILES

CCCC[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C

Origin of Product

United States

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